

An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorooxazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functionality at the 4-position of the oxazole ring, render it a versatile intermediate for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions for the generation of novel substituted oxazoles.

Chemical Structure and Properties

Ethyl 2-chlorooxazole-4-carboxylate is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. The presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl carboxylate group at the C4 position significantly influences the reactivity of the oxazole ring.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for **Ethyl 2-chlorooxazole-4-carboxylate**

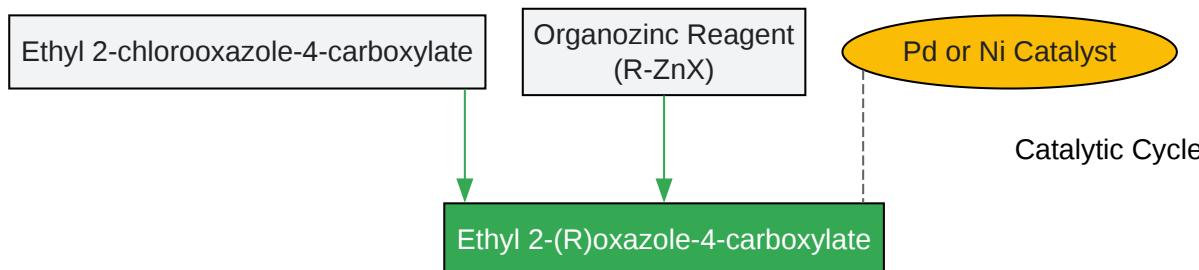
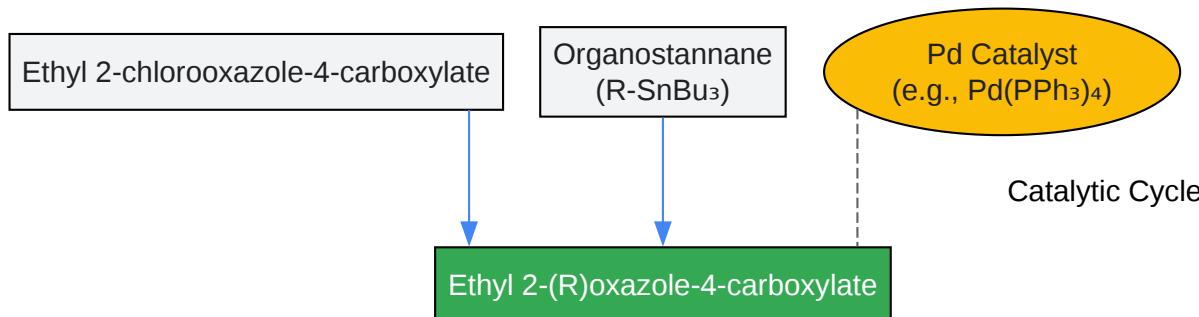
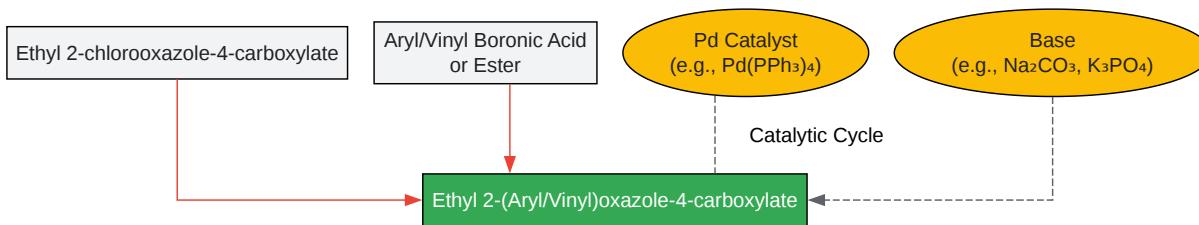
Property	Value	Reference
Molecular Formula	C ₆ H ₆ CINO ₃	[1]
Molecular Weight	175.57 g/mol	[2]
CAS Number	460081-18-9	[3]
Appearance	White to off-white solid	[4]
Storage	Store at 0-8°C	[4]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.28 (s, 1H, oxazole H-5), 4.48 (q, J=7.1 Hz, 2H, -OCH ₂ CH ₃), 1.47 (t, J=7.1 Hz, 3H, -OCH ₂ CH ₃)	[5]
Mass Spectrum (ESI+)	m/z 176/177 [M+H] ⁺	[5]

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

The most common and efficient synthesis of **ethyl 2-chlorooxazole-4-carboxylate** involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from Ethyl 2-aminooxazole-4-carboxylate[5]

Materials:




- Ethyl 2-aminooxazole-4-carboxylate
- Copper(I) chloride (CuCl)
- tert-Butyl nitrite
- Acetonitrile (anhydrous)
- Ethyl acetate

- Hexane
- Anhydrous magnesium sulfate
- Water

Procedure:

- To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.
- Heat the reaction mixture to 75 °C.
- Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.
- Continue stirring the mixture at 75 °C for an additional 30 minutes after the addition is complete.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
- Wash the organic layer with water (2 x 25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark oily solid.
- Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.
- Recrystallization from hexane affords **ethyl 2-chlorooxazole-4-carboxylate** as white needle-like crystals (1.27 g, 71% yield).

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rdchemicals.com [rdchemicals.com]
- 2. Ethyl 2-chlorothiazole-4-carboxylate | C₆H₆CINO₂S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-chlorooxazole-4-carboxylate | 460081-18-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223382#ethyl-2-chlorooxazole-4-carboxylate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com